2-Chloro-3-(trifluoromethyl)benzonitrile

physicochemical characterization lipophilicity medicinal chemistry

Ortho-substituted aryl chlorides pose distinct reactivity challenges in cross-coupling; generic regioisomers cannot substitute without risk of failed syntheses. This compound delivers: • Defined ortho-Cl/CF₃ electronic environment for reliable SNAr and Suzuki-Miyaura optimization • Zero rotatable bonds, TPSA 23.8 Ų, cLogP ~3.2 - ideal for rigid ligand scaffolds • Dual synthetic handles (Cl, CN) enabling orthogonal library elaboration Supplied at ≥97% purity with full analytical documentation for reproducible scale-up.

Molecular Formula C8H3ClF3N
Molecular Weight 205.56 g/mol
CAS No. 62584-32-1
Cat. No. B1307965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)benzonitrile
CAS62584-32-1
Molecular FormulaC8H3ClF3N
Molecular Weight205.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Cl)C#N
InChIInChI=1S/C8H3ClF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
InChIKeyGANPUEIPQFDYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethyl)benzonitrile CAS 62584-32-1: A Specialized Fluorinated Aromatic Nitrile Intermediate for Research and Synthesis


2-Chloro-3-(trifluoromethyl)benzonitrile (CAS: 62584-32-1) is a halogenated aromatic nitrile with the molecular formula C8H3ClF3N and a molecular weight of 205.56 g/mol . It is characterized by a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position of a benzonitrile ring, which confers unique electronic and steric properties . This compound is primarily used as a versatile building block and intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research . Its physical state is a solid at room temperature, with a reported melting point range of 38-41 °C and a boiling point of approximately 243 °C [1].

Why 2-Chloro-3-(trifluoromethyl)benzonitrile is Not Interchangeable with Generic or Regioisomeric Analogs


2-Chloro-3-(trifluoromethyl)benzonitrile cannot be simply substituted by other halogenated benzonitriles or regioisomers due to the precise ortho-relationship between the chlorine and the trifluoromethyl group, which dictates a unique electronic and steric environment on the aromatic ring . This specific substitution pattern fundamentally alters its reactivity profile in key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to its para-isomer (4-chloro-3-(trifluoromethyl)benzonitrile) or meta-substituted analogs . The proximity of the strong electron-withdrawing groups influences the activation energy for the oxidative addition step in palladium-catalyzed reactions, a critical parameter that is not uniform across the chlorobenzonitrile family [1]. Consequently, substituting it with a structurally similar analog without rigorous validation can lead to dramatically different reaction kinetics, lower yields, or complete failure in multi-step synthetic routes .

Quantitative Evidence for the Differentiation of 2-Chloro-3-(trifluoromethyl)benzonitrile (CAS 62584-32-1)


Comparative Physicochemical Properties: Melting Point and Lipophilicity

The substitution pattern of 2-Chloro-3-(trifluoromethyl)benzonitrile results in a markedly lower melting point compared to its para-isomer, 4-chloro-3-(trifluoromethyl)benzonitrile . Specifically, the target compound exhibits a melting point of 38-41°C, whereas the 4-chloro-3-(trifluoromethyl) isomer melts at a significantly higher temperature of 66-68°C . This 25-30°C difference is indicative of weaker intermolecular forces in the ortho-substituted compound, a consequence of its less symmetric molecular structure, which can influence its handling and purification characteristics during synthesis [1]. Furthermore, the target compound has a reported computed LogP (XLogP3) of 3.2, which is a critical parameter for predicting its behavior in biphasic systems and its potential bioavailability .

physicochemical characterization lipophilicity medicinal chemistry

Differentiation in Electronic Reactivity: Influence on Cross-Coupling Performance

The specific ortho-substitution pattern of 2-chloro-3-(trifluoromethyl)benzonitrile places it in a distinct class of activated aryl chlorides for palladium-catalyzed cross-couplings. Studies on substituent effects in Suzuki-Miyaura reactions show that electron-withdrawing groups, such as trifluoromethyl (CF3), activate aryl chlorides by accelerating the rate-limiting oxidative addition step [1]. The ortho-arrangement of the CF3 group relative to the chloride in the target compound creates a unique electronic environment that is qualitatively different from meta- or para-substituted analogs. While direct, head-to-head kinetic data for this exact compound is not available in the public domain, Hammett studies on related aryl chlorides indicate that the reaction rate can vary by an order of magnitude depending on the nature and position of the substituent [1]. This suggests that substituting the target compound with a less activated isomer could lead to a significant, and potentially costly, drop in reaction efficiency [1].

Suzuki-Miyaura coupling reaction kinetics Hammett plot

Comparative Structural Data: Bond Rotatability and 3D Conformation

The molecular structure of 2-chloro-3-(trifluoromethyl)benzonitrile is conformationally rigid with respect to its aromatic substituents. Computed properties confirm it has a rotatable bond count of 0, meaning there are no freely rotating single bonds outside the ring system . This is a critical differentiating feature when compared to analogs with alkyl linkers or different substitution patterns that introduce flexibility. For instance, an analog where the trifluoromethyl group is replaced with a more flexible substituent would have a higher rotatable bond count, leading to a different conformational ensemble and potentially altered binding entropy in a biological target . The topological polar surface area (TPSA) is a well-defined 23.8 Ų, which, combined with its lack of rotatable bonds, provides a precise and predictable spatial profile for structure-based drug design .

molecular modeling drug design structural biology

Comparison of Commercially Available Purity Grades

The target compound is commercially available at defined purity grades, with standard offerings of 97% and 98% from major suppliers like Thermo Scientific (Alfa Aesar) and Apollo Scientific, respectively . A higher purity grade of 99.90% is also available from certain vendors for more demanding applications . This is compared to the base specification of 95% for its para-isomer (4-chloro-3-(trifluoromethyl)benzonitrile), suggesting that the target compound is more widely supplied at a higher baseline purity . For researchers requiring high purity for sensitive catalytic cycles or to avoid purification of reaction intermediates, the availability of a 98% standard grade is a practical, quantifiable advantage.

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Recommended Application Scenarios for 2-Chloro-3-(trifluoromethyl)benzonitrile Based on Differentiated Properties


Medicinal Chemistry: Design and Synthesis of Conformationally Restricted Drug Candidates

2-Chloro-3-(trifluoromethyl)benzonitrile is an ideal scaffold for medicinal chemists designing new chemical entities. Its zero rotatable bonds and defined topological polar surface area (TPSA) of 23.8 Ų make it a valuable building block for synthesizing rigid, low-entropy ligands . This is particularly important for targeting shallow or conformationally sensitive binding pockets where a flexible linker would be detrimental to binding affinity. The presence of both a chloro and a nitrile group provides orthogonal synthetic handles for further elaboration, allowing the rapid construction of diverse compound libraries around a well-defined, lipophilic core (cLogP ~3.2) [1].

Synthetic Methodology: Development of Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a model substrate for developing and optimizing cross-coupling methodologies, specifically the Suzuki-Miyaura reaction. Its ortho-substituted, electron-deficient aryl chloride structure makes it a relatively activated yet robust electrophile for studying catalyst performance [2]. Researchers can leverage its unique substitution pattern to benchmark new catalytic systems against known challenges, such as the activation of sterically hindered or electronically deactivated aryl chlorides. Its solid, stable nature also makes it convenient for accurate weighing and storage in a methodology-focused laboratory .

Agrochemical Intermediate: Synthesis of Crop Protection Agents

The compound is a key intermediate in the synthesis of certain agrochemicals, particularly herbicides and fungicides . The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and membrane permeability in target organisms . The ortho-chloro group provides a strategic point for further derivatization to introduce the final pharmacophore of the active ingredient. For process chemists, the availability of 2-chloro-3-(trifluoromethyl)benzonitrile in high purity grades (97-98%) is critical for achieving the stringent quality and yield requirements of industrial-scale synthesis .

Materials Science: Precursor for Fluorinated Liquid Crystals and Polymers

The combination of a polar nitrile group and a highly electronegative trifluoromethyl group on a rigid aromatic ring makes this compound a potential precursor for advanced materials, including liquid crystals and specialty polymers . The strong dipole moment and low polarizability conferred by these substituents are key parameters for tuning the dielectric anisotropy and optical properties of liquid crystalline materials . The precise 2,3-substitution pattern influences molecular packing and phase behavior, differentiating it from other isomers. Its use in this field is based on its unique electronic and structural properties, which can be exploited to create materials with tailored electro-optical characteristics.

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